Structural Uniqueness Relative to Known Bioactive Dihydroindolones
The compound 1023563-90-7 possesses a unique substitution pattern within the 5,6,7-trihydroindol-4-one class, with a 3-benzoylphenyl group at position 1, a 4-bromophenyl at position 2, and a phenyl at position 6. This combination is not found in the characterized ERα inhibitor BHPI (which lacks the 3-benzoylphenyl and 4-bromophenyl moieties) or in other commercially catalogued trihydroindolone analogs [1]. However, no quantitative comparative bioactivity, selectivity, or ADME data exists for this compound against any comparator in the public domain.
| Evidence Dimension | Structural similarity to known bioactive scaffolds |
|---|---|
| Target Compound Data | C33H24BrNO2; MW 546.5; XLogP3 7.5; 0 H-bond donors; 5 rotatable bonds [1] |
| Comparator Or Baseline | BHPI (CAS 56632-39-4): C23H19NO3; MW 357.4; different substitution pattern (3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one) |
| Quantified Difference | Structural dissimilarity precludes direct inference of shared pharmacology; no overlapping bioactivity data available |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) |
Why This Matters
Without evidence, structural uniqueness alone cannot justify procurement priority over characterized analogs.
- [1] PubChem Compound Summary for CID 4093041. National Center for Biotechnology Information. Accessed April 2026. View Source
